molecular formula C9H10N2OS B13336658 2-Ethoxy-1,3-benzothiazol-5-amine

2-Ethoxy-1,3-benzothiazol-5-amine

Cat. No.: B13336658
M. Wt: 194.26 g/mol
InChI Key: KQFKSWPSLYBPGX-UHFFFAOYSA-N
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Description

2-Ethoxy-1,3-benzothiazol-5-amine is a compound belonging to the benzothiazole family, which is characterized by a bicyclic structure containing both benzene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1,3-benzothiazol-5-amine typically involves the reaction of 2-aminothiophenol with ethyl bromide under basic conditions to introduce the ethoxy group. This is followed by cyclization with sulfur and an oxidizing agent to form the benzothiazole ring. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentration, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1,3-benzothiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .

Scientific Research Applications

2-Ethoxy-1,3-benzothiazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,3-benzothiazol-5-amine involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication. These actions contribute to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethoxy-1,3-benzothiazol-5-amine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-ethoxy-1,3-benzothiazol-5-amine

InChI

InChI=1S/C9H10N2OS/c1-2-12-9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,2,10H2,1H3

InChI Key

KQFKSWPSLYBPGX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(S1)C=CC(=C2)N

Origin of Product

United States

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